Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the benzofuran derivative with methyl chloroformate under basic conditions.
Attachment of the Amino-Oxoethoxy Group: The final step involves the nucleophilic substitution of the ester with 2-amino-2-oxoethanol in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the oxoethoxy moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzofuran compounds have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The presence of the amino and carboxylate groups suggests it could interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The benzofuran core can intercalate with DNA or proteins, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid: Lacks the amino-oxoethoxy group, which may reduce its versatility in chemical synthesis.
2-Methyl-1-benzofuran-3-carboxylate: Lacks both the bromine and amino-oxoethoxy groups, making it less functionalized.
Uniqueness
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of functional groups it possesses. The presence of the bromine atom, amino-oxoethoxy group, and carboxylate ester makes it a highly versatile compound for further chemical modifications and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5/c1-6-12(13(17)18-2)7-3-10(19-5-11(15)16)8(14)4-9(7)20-6/h3-4H,5H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIRAFPSVRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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